[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate
Overview
Description
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . Carbamates are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another method involves the reaction of amines with chloroformates .Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group (NHCOO-) attached to an indene ring and a dichlorophenyl group .Chemical Reactions Analysis
Carbamates, in general, can undergo hydrolysis to form amines and carbon dioxide . They can also react with nucleophiles at the carbonyl carbon .Scientific Research Applications
Antineoplastic Activity
- Synthesis and Antineoplastic Activity : A compound related to "[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate" was synthesized and its antineoplastic activities were evaluated against murine lymphocytic leukemia and melanocarcinoma. The study highlights the potential of such compounds in cancer treatment (Anderson, Chang, & McPherson, 1983).
Molecular Conformation Analysis
- Molecular Conformation in Crystal Structures : The molecular conformation of a racemic indan derivative closely related to the subject compound was analyzed using X-ray diffraction, providing insights into its crystal structure and potential applications in material science (Doriguetto et al., 2009).
Synthesis of New Compounds
- Development of New Spiro Compounds : Research on the synthesis of new spiro compounds containing a carbamate group, which may include derivatives of "[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate," has implications for pharmaceutical and material science applications (Velikorodov et al., 2010).
Anticancer Agents Development
- Novel Anticancer Agents : The synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents, which may include derivatives of the compound , indicates its potential use in developing new anticancer drugs (Gomha, Salah, & Abdelhamid, 2014).
Herbicide Transformation
- Transformation in Soil : A study on the transformation of a similar herbicide in soil, including the formation of 3,4-dichloroaniline and other compounds, suggests potential environmental implications and applications in agricultural science (Bartha & Pramer, 1969).
Pesticide Toxicity
- Evaluation of Toxicity in Insecticides : Research on the toxicity of multisubstituted chloro- and methyl-phenyl N-methylcarbamates to insects, including derivatives of the subject compound, informs their use and safety in pest control (Metcalf, Fuertes-Polo, & Fukuto, 1963).
Synthesis of Polyheterocyclic Compounds
- New Polyheterocyclic Compounds : The synthesis of new polyheterocyclic compounds based on chalcones, which may include derivatives of the subject compound, highlights its role in developing novel chemical entities (Velikorodov et al., 2019).
Alzheimer's Disease Research
- Design of Multifunctional Cholinesterase Inhibitors : A study focused on designing new compounds containing indanone and carbamate moieties for Alzheimer's disease treatment, highlighting the potential of these compounds in neurodegenerative disease research (Shahrivar-Gargari et al., 2021).
Future Directions
properties
IUPAC Name |
[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKERQCMQSBFFKX-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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